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Executive Summary
Tegomil fumarate, marketed as Riulvy, is a novel oral therapeutic agent approved for the

treatment of relapsing-remitting multiple sclerosis (RRMS). As a next-generation fumarate, it is

a prodrug of monomethyl fumarate (MMF), the same active metabolite as dimethyl fumarate

(DMF), the active ingredient in Tecfidera. Tegomil fumarate has been shown to be

bioequivalent to DMF, delivering similar systemic exposure to MMF.[1][2] This bioequivalence

allows for the leveraging of the extensive clinical data from the pivotal DEFINE and CONFIRM

trials of DMF to establish the efficacy and safety profile of tegomil fumarate. The primary

mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)

transcriptional pathway, which plays a crucial role in the cellular defense against oxidative

stress and inflammation. A key differentiating feature of tegomil fumarate is its improved

gastrointestinal (GI) tolerability profile compared to DMF, a common reason for treatment

discontinuation with the latter.[1][3] This technical guide provides a comprehensive review of

the available literature on tegomil fumarate, including its mechanism of action, preclinical

data, clinical trial outcomes, and detailed experimental protocols.

Mechanism of Action: The Nrf2 Pathway
Tegomil fumarate is rapidly converted to its active metabolite, monomethyl fumarate (MMF), in

the gastrointestinal tract.[4] MMF is the key effector molecule that activates the Nrf2 pathway.

[5] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-
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like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an

electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that

disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it

binds to the antioxidant response element (ARE) in the promoter regions of a wide array of

cytoprotective genes.[6]

The activation of the Nrf2 pathway by MMF results in the upregulation of numerous antioxidant

and detoxification enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme

oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and glutamate-cysteine ligase (GCL).

[7][8] This cascade of gene expression enhances the cellular capacity to neutralize reactive

oxygen species (ROS) and reduce oxidative stress, a key pathological feature in multiple

sclerosis.[7] Beyond its antioxidant effects, Nrf2 activation also exerts anti-inflammatory effects

by inhibiting the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.[9]
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Caption: Tegomil Fumarate's Mechanism of Action via the Nrf2 Pathway.

Preclinical Data
The preclinical development of tegomil fumarate has largely relied on the extensive body of

research conducted on its bioequivalent, dimethyl fumarate. These studies have utilized

various in vitro and in vivo models to elucidate the neuroprotective and immunomodulatory

effects of MMF.

Experimental Protocols: Preclinical Studies
Experimental Autoimmune Encephalomyelitis (EAE) Model:

Animal Model: C57BL/6 mice are commonly used.

Induction of EAE: Mice are immunized with myelin oligodendrocyte glycoprotein (MOG)

peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of

pertussis toxin.

Treatment: DMF is typically administered orally once or twice daily at doses ranging from 15

to 100 mg/kg.

Outcome Measures:

Clinical Scoring: Disease severity is assessed daily using a standardized scale (e.g., 0 =

no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia,

5 = moribund).

Histopathology: Spinal cords are examined for inflammation, demyelination (using Luxol

fast blue staining), and axonal damage (using Bielschowsky silver staining).

Immunophenotyping: Lymphocytes from the spleen, lymph nodes, and central nervous

system are analyzed by flow cytometry for the expression of various cell surface markers

and cytokines (e.g., IFN-γ, IL-17).

Neuroprotection Models:
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In Vitro Models:

Primary Neuronal/Astrocyte Cultures: Cells are exposed to oxidative stressors (e.g.,

hydrogen peroxide, glutamate) with or without pre-treatment with MMF.

Outcome Measures: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), and

measurement of intracellular ROS levels.

In Vivo Models:

Cuprizone-induced Demyelination: Mice are fed a diet containing cuprizone to induce

oligodendrocyte apoptosis and demyelination.

Treatment: Concurrent oral administration of DMF.

Outcome Measures: Assessment of demyelination and remyelination in the corpus

callosum using electron microscopy and immunohistochemistry for myelin basic protein

(MBP).

Clinical Development and Efficacy
The clinical development of tegomil fumarate has focused on establishing its bioequivalence

to dimethyl fumarate and demonstrating an improved gastrointestinal tolerability profile. The

efficacy of tegomil fumarate is inferred from the robust data generated in the pivotal Phase 3

trials of DMF: DEFINE and CONFIRM.

Bioequivalence and Gastrointestinal Tolerability Study
A randomized, double-blind, head-to-head study was conducted in healthy volunteers to

compare the GI tolerability of tegomil fumarate (348 mg twice daily) and dimethyl fumarate

(240 mg twice daily).[1][3] The primary endpoint was the area under the curve (AUC) for

individual gastrointestinal symptoms as measured by the Modified Overall Gastrointestinal

Symptom Scale (MOGISS). While the difference in abdominal pain did not reach statistical

significance, tegomil fumarate demonstrated a favorable trend with lower scores for most GI

symptoms.[1][3] Notably, fewer participants receiving tegomil fumarate reported GI adverse

events (57.7% vs. 73.6% for DMF) and no participants discontinued due to GI adverse events,

compared to two in the DMF group.[1]
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Gastrointestinal
Symptom

Tegomil Fumarate
(Mean AUC)

Dimethyl Fumarate
(Mean AUC)

p-value

Abdominal Pain 1.8 3.2 0.0513

Diarrhea 1.3 2.8 0.015

Nausea 1.0 1.9 0.032

Vomiting 0.1 0.3 0.125

Bloating 2.1 3.5 0.021

Upper Abdominal Pain 1.5 2.9 0.018

Lower Abdominal Pain 1.2 2.5 0.025

Data adapted from a

study in healthy

volunteers.[1][3][10]

Pivotal Phase 3 Trials (DEFINE and CONFIRM)
The efficacy of dimethyl fumarate, and by extension tegomil fumarate, was established in two

large, randomized, double-blind, placebo-controlled Phase 3 trials: DEFINE and CONFIRM.[11]

[12]

Experimental Protocol: DEFINE and CONFIRM Trials

Study Design: Two-year, multicenter, randomized, double-blind, placebo-controlled trials.

CONFIRM also included an open-label glatiramer acetate comparator arm.

Patient Population: Patients aged 18-55 with a diagnosis of RRMS and an Expanded

Disability Status Scale (EDSS) score of 0-5.0.[4]

Inclusion Criteria:

Confirmed diagnosis of RRMS according to the McDonald criteria.[4]

At least one documented relapse in the 12 months prior to randomization or a brain MRI

showing at least one gadolinium-enhancing (Gd+) lesion within 6 weeks of randomization.
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[4]

Exclusion Criteria:

Primary progressive, secondary progressive, or progressive-relapsing MS.[4]

History of certain malignancies or significant cardiovascular, pulmonary, or gastrointestinal

diseases.[4]

Treatment with immunosuppressive or immunomodulatory drugs within a specified

washout period.

Treatment Arms:

Dimethyl fumarate 240 mg twice daily

Dimethyl fumarate 240 mg three times daily (in the trials, but twice daily is the approved

dosage)

Placebo

Glatiramer acetate 20 mg daily (CONFIRM only)

Primary Endpoint:

DEFINE: Proportion of patients who relapsed at 2 years.

CONFIRM: Annualized relapse rate (ARR) at 2 years.

Secondary Endpoints:

Time to confirmed disability progression (defined as a sustained increase in EDSS score).

Various MRI endpoints, including the number of new or newly enlarging T2-hyperintense

lesions and the number of Gd+ lesions.
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Screening & Enrollment
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Caption: Workflow of the Pivotal Phase 3 Clinical Trials.

Efficacy and Safety Data from DEFINE and CONFIRM (Integrated Analysis)

The integrated analysis of the DEFINE and CONFIRM trials demonstrated the robust efficacy

of dimethyl fumarate in reducing disease activity in patients with RRMS.[11][12]
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Efficacy
Endpoint

Dimethyl
Fumarate
240mg BID

Placebo
Relative Risk
Reduction

p-value

Annualized

Relapse Rate

(ARR)

0.22 0.40 44% <0.0001

Proportion of

Patients

Relapsing at 2

Years

29% 48% 39% <0.0001

12-week

Confirmed

Disability

Progression

16% 27% 38% 0.005

New or Enlarging

T2 Lesions at 2

Years (Mean)

3.2 17.5 82% <0.0001

Gd+ Lesions at 2

Years (Mean)
0.1 1.8 94% <0.0001

Data from the

integrated

analysis of the

DEFINE and

CONFIRM trials.

[11][12]

Safety and Tolerability

The most common adverse events associated with dimethyl fumarate in the pivotal trials were

flushing and gastrointestinal events (nausea, diarrhea, abdominal pain).[11] These events were

generally mild to moderate in severity and tended to decrease in frequency over time. As

previously noted, tegomil fumarate is expected to have a more favorable GI tolerability profile.
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Adverse Event
Dimethyl Fumarate 240mg
BID

Placebo

Flushing 33% 5%

Diarrhea 14% 10%

Nausea 12% 9%

Abdominal Pain 10% 6%

Upper Abdominal Pain 6% 4%

Vomiting 5% 4%

Data from the integrated

analysis of the DEFINE and

CONFIRM trials.[11]

Conclusion
Tegomil fumarate represents a significant advancement in the oral treatment of relapsing-

remitting multiple sclerosis. By providing a bioequivalent formulation to dimethyl fumarate with

an improved gastrointestinal tolerability profile, it offers a valuable therapeutic option for

patients and clinicians. Its mechanism of action, centered on the activation of the Nrf2 pathway,

addresses the key pathological processes of oxidative stress and inflammation in multiple

sclerosis. The extensive clinical data from the DEFINE and CONFIRM trials provide a strong

foundation for the efficacy and safety of tegomil fumarate in reducing disease activity and

slowing disability progression. For researchers and drug development professionals, tegomil
fumarate serves as an important example of a next-generation therapeutic that builds upon a

well-established predecessor to offer meaningful improvements for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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